molecular formula C16H19N3O4S B2672982 N-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-ethenylsulfonylpropanamide CAS No. 2224457-76-3

N-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-ethenylsulfonylpropanamide

Cat. No. B2672982
CAS RN: 2224457-76-3
M. Wt: 349.41
InChI Key: JPBHQGYUUKQPQC-UHFFFAOYSA-N
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Description

N-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-ethenylsulfonylpropanamide, also known as DPP, is a chemical compound that has been widely studied in the scientific community due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of N-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-ethenylsulfonylpropanamide varies depending on its application. In medicine, N-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-ethenylsulfonylpropanamide has been shown to inhibit the activity of certain enzymes involved in inflammation and cancer progression. In agriculture, N-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-ethenylsulfonylpropanamide inhibits plant growth by disrupting the synthesis of key plant hormones. In materials science, N-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-ethenylsulfonylpropanamide is used as a building block for the synthesis of polymers with unique properties.
Biochemical and Physiological Effects:
N-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-ethenylsulfonylpropanamide has been shown to exhibit a range of biochemical and physiological effects depending on its application. In medicine, N-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-ethenylsulfonylpropanamide has been shown to reduce inflammation and inhibit cancer cell growth. In agriculture, N-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-ethenylsulfonylpropanamide inhibits plant growth by disrupting the synthesis of key plant hormones. In materials science, N-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-ethenylsulfonylpropanamide is used as a building block for the synthesis of polymers with unique properties.

Advantages And Limitations For Lab Experiments

One advantage of using N-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-ethenylsulfonylpropanamide in lab experiments is its versatility. N-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-ethenylsulfonylpropanamide can be used in a variety of applications ranging from medicine to materials science. Another advantage is its relatively simple synthesis method, which makes it accessible to researchers. One limitation of using N-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-ethenylsulfonylpropanamide in lab experiments is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several potential future directions for the study of N-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-ethenylsulfonylpropanamide. In medicine, further research is needed to fully understand the anti-inflammatory and anti-cancer properties of N-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-ethenylsulfonylpropanamide and to develop more effective therapeutics based on these properties. In agriculture, research is needed to develop more efficient and environmentally friendly herbicides based on N-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-ethenylsulfonylpropanamide. In materials science, research is needed to explore the full range of properties that can be achieved through the synthesis of polymers based on N-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-ethenylsulfonylpropanamide.
In conclusion, N-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-ethenylsulfonylpropanamide is a versatile chemical compound that has been extensively studied for its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of N-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-ethenylsulfonylpropanamide in various fields and to develop more effective and efficient applications based on this compound.

Synthesis Methods

N-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-ethenylsulfonylpropanamide can be synthesized through a multi-step process involving the reaction of 1,5-dimethyl-3-oxo-2-phenylpyrazol-4-carboxylic acid with ethyl vinyl sulfone. The resulting product is then treated with thionyl chloride and subsequently with ammonia to yield N-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-ethenylsulfonylpropanamide.

Scientific Research Applications

N-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-ethenylsulfonylpropanamide has been extensively studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, N-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-ethenylsulfonylpropanamide has been shown to exhibit anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of novel therapeutics. In agriculture, N-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-ethenylsulfonylpropanamide has been used as a herbicide due to its ability to inhibit plant growth. In materials science, N-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-ethenylsulfonylpropanamide has been used as a building block for the synthesis of polymers with unique properties.

properties

IUPAC Name

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-ethenylsulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4S/c1-4-24(22,23)11-10-14(20)17-15-12(2)18(3)19(16(15)21)13-8-6-5-7-9-13/h4-9H,1,10-11H2,2-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPBHQGYUUKQPQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CCS(=O)(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1h-pyrazol-4-yl)-3-(ethenesulfonyl)propanamide

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